Roxithromycin-d7

Catalog No.
S1812261
CAS No.
M.F
C₄₁H₆₉D₇N₂O₁₅
M. Wt
844.09
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roxithromycin-d7

Product Name

Roxithromycin-d7

Molecular Formula

C₄₁H₆₉D₇N₂O₁₅

Molecular Weight

844.09

Synonyms

(9E)-9-[O-[(2-Methoxyethoxy-d7)methyl]oxime] Erythromycin; Assoral-d7; Brilid-d7; Claramid-d7; Forilin-d7; Overal-d7; RU 28965-d7; RU 965-d7; Rossitrol-7; Rotramin-d7; Roxeptin-d7; Roxid-d7; Roxithromycin-d7; Roxithromycin A-d7; Rulid-d7; Surlid-d7;

Roxithromycin-d7 represents a deuterium-labeled variant of the macrolide antibiotic roxithromycin, wherein seven deuterium atoms replace specific hydrogen atoms in the molecular structure [1] [5]. The compound possesses a molecular formula of C41H69D7N2O15 with a molecular weight of 844.09 daltons [5] [6]. The deuterium atoms are strategically positioned within the (2-methoxyethoxy)methyl side chain, specifically with three deuterium atoms in the methoxy group and four deuterium atoms in the ethoxy portion [3].

Synthetic Routes for Deuterium Incorporation

The synthesis of roxithromycin-d7 involves sophisticated deuterium incorporation techniques that target specific molecular positions while maintaining the structural integrity of the parent compound [8] [9]. The primary synthetic approach utilizes hydrogen-deuterium exchange reactions, which have emerged as efficient methods for late-stage deuterium incorporation into complex pharmaceutical molecules [8] [12].

The conventional synthetic route begins with the selective deuteration of precursor molecules through metal-catalyzed exchange reactions [8] [14]. These reactions typically employ palladium-based catalyst systems operating under controlled temperature and pressure conditions [14]. The deuteration process specifically targets the oxime ether side chain at the C-9 position of the macrolide ring system, where the (2-methoxyethoxy)methyl substituent undergoes selective hydrogen replacement [3] [16].

Advanced synthetic methodologies have incorporated flow-type microwave reactor systems for enhanced deuterium incorporation efficiency [19]. These systems utilize continuous-flow technology with platinum on alumina catalysts, enabling precise temperature control and uniform deuteration throughout the reaction mixture [19]. The flow synthesis approach offers superior thermal efficiency and automated operation capabilities compared to traditional batch synthesis methods [19].

Synthetic ParameterOptimal ConditionIncorporation Efficiency
Reaction Temperature120-160°C85-95%
Catalyst SystemPalladium/Carbon-Platinum/Carbon90-98%
Deuterium SourceHeavy Water (D2O)92-98%
Reaction Pressure2.0 MPa95-99%
Contact Time4-8 hours90-95%

Alternative synthetic routes employ electrochemical deuterium incorporation through heavy water splitting under mild reaction conditions [12]. This approach circumvents the limitations of traditional chemical deuteration methods by utilizing electrochemical activation of deuterium oxide, resulting in improved selectivity and reduced formation of unwanted byproducts [12]. The electrochemical method demonstrates particular efficacy for compounds containing multiple functional groups that might interfere with conventional catalytic systems [12].

N-heterocyclic carbene-catalyzed deuteration represents another significant advancement in roxithromycin-d7 synthesis [13]. This methodology achieves reversible hydrogen-deuterium exchange reactions using deuterium oxide as the isotope source under mild reaction conditions [13]. The process demonstrates exceptional chemoselectivity, enabling deuteration of specific positions while preserving sensitive functional groups within the macrolide structure [13].

Optimization of Radiolabeling Efficiency

The optimization of deuterium incorporation efficiency requires systematic evaluation of multiple reaction parameters including temperature, catalyst loading, reaction time, and deuterium source concentration [20] [22]. Advanced analytical techniques enable real-time monitoring of isotopic incorporation, facilitating precise control over labeling efficiency [20].

Iterative continuous-flow processes have revolutionized deuterium labeling efficiency by implementing recirculation technology that allows multiple passes of reaction mixture through the catalytic system [26]. This closed-loop approach achieves deuterium incorporation levels exceeding 95% while maintaining excellent site selectivity [26]. The recirculation process demonstrates particular advantages for complex molecules like roxithromycin where complete deuteration requires extended reaction times [26].

Catalyst optimization studies have identified mixed metal catalyst systems as superior to single-component catalysts for deuterium incorporation [31]. The combination of palladium and platinum metals provides enhanced activity for hydrogen-deuterium exchange while minimizing competing side reactions [31]. These bimetallic systems operate effectively at reduced temperatures, preserving thermally sensitive functional groups present in the roxithromycin structure [31].

Optimization FactorStandard ConditionOptimized ConditionEfficiency Improvement
Catalyst Loading5 mol% Pd/C3 mol% Pd/C + 2 mol% Pt/C15-20% increase
Deuterium Excess10 equivalents D2O20 equivalents D2O8-12% increase
Reaction CyclesSingle pass3-5 recirculation cycles25-30% increase
Temperature Control±5°C variation±1°C precision5-8% increase
Pressure Regulation±0.2 MPa variation±0.05 MPa precision3-5% increase

Computational modeling approaches have enhanced optimization strategies by predicting optimal reaction conditions based on molecular dynamics simulations [4]. These models account for substrate-catalyst interactions, deuterium exchange kinetics, and competing reaction pathways [4]. The predictive capabilities enable rapid screening of reaction conditions without extensive experimental optimization [4].

Quality control protocols incorporate isotopic distribution analysis to verify deuterium incorporation patterns [20] [22]. Mass spectrometry techniques enable precise determination of isotopologue distributions, confirming the extent and location of deuterium substitution [20]. Nuclear magnetic resonance spectroscopy provides complementary structural verification, distinguishing between different deuteration patterns [21].

Purification and Characterization of Labeled Intermediates

The purification of roxithromycin-d7 and its synthetic intermediates requires specialized chromatographic techniques capable of resolving isotopically labeled compounds from their unlabeled counterparts [15] [17]. High-performance liquid chromatography represents the primary separation technique, utilizing reversed-phase columns with optimized mobile phase compositions [15].

Preparative high-performance liquid chromatography enables large-scale purification of deuterated intermediates with sufficient resolution to achieve high isotopic purity [15]. The separation mechanism relies on subtle differences in retention behavior between deuterated and non-deuterated species, requiring careful optimization of chromatographic conditions [15]. Column temperature control and mobile phase pH adjustment prove critical for achieving baseline resolution [15].

Purification ParameterSpecificationAnalytical Method
Chemical Purity>96%High-Performance Liquid Chromatography
Isotopic Purity>98%Mass Spectrometry Analysis
Deuterium Distributiond7: 92.73%Normalized Intensity Analysis
Residual Solvents<0.1%Gas Chromatography
Water Content<0.5%Karl Fischer Titration

Advanced characterization techniques employ two-dimensional liquid chromatography coupled with high-resolution mass spectrometry for comprehensive analysis of labeled intermediates [15]. This hyphenated approach enables simultaneous separation and structural elucidation of synthetic byproducts and impurities [15]. The high-resolution mass spectrometry provides accurate mass measurements essential for confirming molecular formulas of deuterated species [15].

Nuclear magnetic resonance spectroscopy serves as the definitive characterization technique for deuterated intermediates [16] [18]. Proton nuclear magnetic resonance spectra reveal the extent of deuterium incorporation through integration of remaining hydrogen signals [16]. Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation provide detailed structural confirmation [18].

Deuterium nuclear magnetic resonance spectroscopy offers direct observation of incorporated deuterium atoms, enabling precise determination of labeling patterns [21]. This technique proves particularly valuable for confirming site-specific deuteration and detecting potential scrambling during synthesis [21]. The deuterium spectra exhibit characteristic chemical shifts that correspond to specific molecular environments [21].

Isotopic purity assessment utilizes mass spectrometry to determine the distribution of isotopologues within each synthetic batch [16] [20]. The analysis reveals the percentage of molecules containing the desired number of deuterium atoms alongside species with higher or lower deuterium content [16]. This information proves essential for quality control and batch-to-batch consistency [16].

Characterization TechniqueInformation ProvidedTypical Precision
Proton Nuclear Magnetic ResonanceStructural confirmation, deuterium extent±2%
Deuterium Nuclear Magnetic ResonanceDirect deuterium observation±0.5%
High-Resolution Mass SpectrometryMolecular formula confirmation±2 ppm
Liquid Chromatography-Mass SpectrometryPurity assessment, impurity identification±0.1%
Infrared SpectroscopyFunctional group verification±1 cm⁻¹

High-resolution mass spectrometry represents the gold standard for Roxithromycin-d7 detection and quantification, offering exceptional mass accuracy and resolution capabilities. The Q-Exactive Orbitrap mass spectrometer has emerged as the preferred platform for analyzing this deuterated macrolide antibiotic [1] [2].

The fundamental analytical parameters for HRMS analysis demonstrate superior performance characteristics. Resolution power typically ranges from 17,500 to 70,000 full width at half maximum (FWHM), with routine mass accuracy consistently below 5 parts per million (ppm) [1] [2]. This exceptional mass accuracy enables confident identification and quantification of Roxithromycin-d7 even in complex biological matrices.

The Orbitrap technology operates using parallel reaction monitoring (PRM) scan mode, which provides targeted precursor ion isolation followed by comprehensive fragment ion detection [1]. The mass range of 150-1000 m/z accommodates the molecular ion of Roxithromycin-d7 at m/z 844.4 [M+H]+ and its characteristic fragment ions [1] [2]. Automatic gain control (AGC) targets are optimized between 1×10⁶ and 3×10⁶ ions, with injection times ranging from 100 to 150 milliseconds to balance sensitivity and acquisition speed [1].

Detection limits for Roxithromycin-d7 using HRMS range from 0.8 to 2.9 μg/kg in complex matrices such as pork meat, demonstrating exceptional sensitivity [1]. Quantification limits typically fall between 2 and 10 μg/kg, meeting regulatory requirements for pharmaceutical and food safety applications [1]. The positive electrospray ionization mode provides optimal sensitivity for this basic macrolide compound [1] [3].

Table 1: HRMS Analytical Parameters for Roxithromycin-d7

ParameterValue/RangeReference
Mass Spectrometer TypeQ-Exactive Orbitrap [1]
Resolution Power17,500 - 70,000 FWHM [1] [2]
Mass Accuracy< 5 ppm [1] [2]
Scan ModeFull scan MS / PRM [1]
Mass Range (m/z)150-1000 [1] [2]
AGC Target1e6 - 3e6 [1]
Injection Time100-150 ms [1]
Detection Limits (LOD)0.8-2.9 μg/kg [1]
Quantification Limits (LOQ)2-10 μg/kg [1]
Ionization ModePositive ESI [1] [3]
Precursor Ion844.4 [M+H]+ [4]
Fragment Ions686.4, 558.3 [4]

The superior resolving power of Orbitrap technology enables separation of closely related isotopic variants and metabolites without chromatographic interference. This capability proves particularly valuable when analyzing Roxithromycin-d7 alongside its unlabeled counterpart in isotope dilution experiments [2].

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry represents the most widely implemented approach for Roxithromycin-d7 quantification in biological and environmental matrices. The ultra-high-performance liquid chromatography (UPLC) systems provide enhanced separation efficiency and reduced analysis times compared to conventional HPLC platforms [5] [3].

Chromatographic separation utilizes C18 reversed-phase columns with dimensions of 100mm × 2.1mm packed with 1.8μm particles for optimal resolution and peak symmetry [6]. The mobile phase system employs a binary gradient comprising acetonitrile-methanol mixture (2:3 v/v) as the organic phase and 0.2% formic acid in water as the aqueous phase [4] [6]. Flow rates are maintained between 0.4 and 1.0 mL/min, with injection volumes ranging from 10 to 20 μL depending on sensitivity requirements [5] [3].

The retention time for Roxithromycin-d7 under optimized conditions is approximately 12.60 minutes, providing adequate separation from potential interfering compounds and metabolites [4]. Multiple reaction monitoring (MRM) detection mode offers superior selectivity by monitoring specific precursor-to-product ion transitions. The primary quantification transition utilizes the molecular ion at m/z 844.4 transitioning to fragment ions at m/z 686.4 and 558.3 [4] [6].

Method validation studies demonstrate excellent analytical performance with calibration ranges spanning 2 to 250 μg/L and correlation coefficients consistently exceeding 0.99 [1]. Recovery rates range from 70 to 122% across various matrices, with relative standard deviations below 15% for both intra-day and inter-day precision studies [7]. Matrix effects remain minimal, typically below 22%, indicating robust method performance across diverse sample types [7].

Table 2: LC-MS/MS Analytical Parameters for Roxithromycin-d7

ParameterValue/RangeReference
Chromatographic SystemUPLC-MS/MS [5] [3]
Column TypeC18 Reversed-phase [3] [8]
Column Dimensions100mm × 2.1mm, 1.8μm [6]
Mobile Phase AAcetonitrile:Methanol (2:3) [4]
Mobile Phase B0.2% Formic acid in water [6]
Flow Rate0.4-1.0 mL/min [5] [3]
Injection Volume10-20 μL [3]
Detection ModeMultiple Reaction Monitoring (MRM) [5] [6]
Retention Time12.60 min [4]
Calibration Range2-250 μg/L [1]
Recovery Rate70-122% [7]
Precision (RSD)< 15% [1] [7]
Matrix Effect< 22% [7]

Sample preparation protocols typically employ solid-phase extraction (SPE) using Oasis HLB cartridges for cleanup and concentration enhancement [7] [6]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction approach has been successfully adapted for complex matrices, incorporating primary-secondary amine (PSA) and C18 sorbents for additional cleanup [1].

Nuclear Magnetic Resonance (NMR) Isotopic Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and isotopic profiling capabilities for Roxithromycin-d7. The technique offers unique insights into the molecular architecture and dynamic behavior of this deuterated macrolide antibiotic through multinuclear analysis [9] [10].

Solid-state nuclear magnetic resonance (SSNMR) methodologies enable detailed investigation of chemical shift anisotropy (CSA) parameters and site-specific spin-lattice relaxation times at carbon nuclei positions [10]. The incorporation of seven deuterium atoms in the methoxyethoxy side chain significantly influences the structural dynamics and conformational flexibility of the entire molecule [10].

¹³C two-dimensional phase-adjusted spinning sideband (2DPASS) cross-polarization magic angle spinning (CP-MAS) experiments conducted at magic angle spinning frequencies of 2 kHz and 600 Hz provide comprehensive CSA parameter extraction [10]. These measurements reveal the principal components of chemical shift tensors, offering insights into the local electronic environment surrounding each carbon nucleus [10].

¹H-¹³C frequency-switched Lee-Goldburg heteronuclear correlation (FSLGHETCOR) experiments at 24 kHz MAS frequency elucidate spatial correlations between proton and carbon nuclei [10]. This technique proves particularly valuable for confirming deuteration sites and assessing the impact of isotopic substitution on neighboring molecular regions [10].

The oxime functional group, characteristic of Roxithromycin, exhibits distinct NMR signatures that differ markedly from the parent erythromycin structure [9]. ¹H nuclear Overhauser enhancement studies demonstrate that the oxime chain adopts a specific orientation above the macrocyclic lactone ring, with oxygen atoms engaged in hydrogen bonding interactions with water molecules and hydroxyl groups at positions 6 and 11 [9].

Table 3: NMR Parameters for Roxithromycin-d7 Isotopic Profiling

ParameterValue/RangeReference
NMR Type¹H, ¹³C, 2D NMR [9] [10]
Nucleus Observed¹H, ¹³C, ²H [9] [10]
Chemical Shift Range0.8-8.5 ppm (¹H) [9]
Relaxation Time (T₁)Variable by position [10]
Structural FeaturesOxime chain orientation [9]
Deuteration Sites7 deuterium atoms [11] [12]
Solvent SystemCDCl₃, D₂O [9]
TemperatureRoom temperature [9]
Spectral ResolutionHigh resolution [10]

Spin-lattice relaxation time measurements reveal significant differences between Roxithromycin-d7 and unlabeled Roxithromycin, particularly for carbon nuclei residing on the lactone ring, desosamine, and cladinose sugar moieties [10]. These observations indicate that deuterium incorporation reduces rotational freedom within the macrocyclic structure, leading to altered molecular dynamics [10].

The comparative NMR analysis between Roxithromycin and erythromycin demonstrates structural similarities in their major solution-state conformations, with the primary difference being the replacement of the 9-keto group with the oxime substituent [9]. This structural modification results in a more globular molecular form and increased relative hydrophobicity [9].

Validation Parameters for Isotope-Dilution Assays

Isotope-dilution mass spectrometry using Roxithromycin-d7 as internal standard requires rigorous validation to ensure analytical reliability and regulatory compliance. The validation protocol encompasses multiple performance characteristics that collectively demonstrate method fitness for purpose [7] [13].

Linearity assessment typically covers concentration ranges from 1 to 200 ng/L in aqueous matrices, with correlation coefficients consistently exceeding 0.995 [7]. The isotope-dilution approach compensates for matrix effects and recovery variations, resulting in superior accuracy compared to external standardization methods [7]. Recovery studies conducted at 50%, 100%, and 150% spiking levels demonstrate recoveries between 80% and 120%, meeting international acceptance criteria [1] [7].

Precision evaluation encompasses both intra-day and inter-day variations, with relative standard deviations maintained below 15% across all concentration levels [1] [7]. The isotope-labeled internal standard effectively corrects for analytical variations during sample preparation and instrumental analysis, significantly improving method precision [7].

Detection and quantification limits for isotope-dilution assays achieve exceptional sensitivity, with method detection limits ranging from 0.004 to 0.296 ng/L in environmental water samples [6]. These limits satisfy regulatory requirements for pharmaceutical monitoring in various matrices, including wastewater, surface water, and biological fluids [6].

Matrix effects represent a critical validation parameter for isotope-dilution assays. The use of Roxithromycin-d7 as internal standard effectively compensates for ion suppression or enhancement effects, maintaining matrix effects below 20% across diverse sample types [7]. This compensation mechanism ensures quantitative accuracy regardless of matrix complexity [7].

Table 4: Validation Parameters for Roxithromycin-d7 Isotope-Dilution Assays

ParameterAcceptance CriteriaTypical ValuesReference
Linearity (R²)≥ 0.995> 0.99 [1] [7]
Accuracy (Recovery)80-120%85-105.6% [1] [7]
Precision (RSD)≤ 15%< 15% [1] [7]
Limit of DetectionS/N ≥ 30.8-2.9 μg/kg [1] [3]
Limit of QuantificationS/N ≥ 102-10 μg/kg [1] [3]
Matrix Effect≤ 20%< 22% [7]
Stability≥ 95% after storage> 95% [14]
SpecificityNo interferenceConfirmed [1]
RobustnessRSD ≤ 2%< 2% [15]
System SuitabilityTailing factor ≤ 2.0< 2.0 [15]

Stability studies evaluate the integrity of Roxithromycin-d7 under various storage conditions and analytical procedures. Long-term stability assessments demonstrate minimal degradation over 70 days when stored at appropriate conditions, with recoveries maintained above 95% [7]. The isotope-labeled internal standard exhibits equivalent stability characteristics to the unlabeled compound, ensuring consistent analytical performance throughout extended study periods [7].

Specificity validation confirms the absence of interfering peaks at the retention time and mass spectral windows used for Roxithromycin-d7 quantification [1]. The high mass accuracy and resolution of modern mass spectrometers, combined with specific deuterium labeling patterns, provide unambiguous identification and quantification capabilities [1].

Robustness testing evaluates method performance under deliberate variations in analytical conditions, including mobile phase composition, column temperature, and flow rate modifications [15]. System suitability parameters, including peak symmetry factors below 2.0 and theoretical plate counts exceeding 5,000, ensure consistent chromatographic performance [15].

Dates

Last modified: 07-20-2023

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